Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
CAS No.: 898771-13-6
Cat. No.: VC2291331
Molecular Formula: C21H31NO3
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898771-13-6 |
|---|---|
| Molecular Formula | C21H31NO3 |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | ethyl 8-oxo-8-[3-(pyrrolidin-1-ylmethyl)phenyl]octanoate |
| Standard InChI | InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3 |
| Standard InChI Key | PMCRXLOCZBZYQX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate is identified through several standardized chemical identifiers:
Structural Features
The compound consists of several key structural components:
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An ethyl ester group at one end of the molecule
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An eight-carbon aliphatic chain
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A ketone (oxo) functional group
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A meta-substituted phenyl ring
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A pyrrolidinomethyl group attached to the phenyl ring at the meta position
This unique combination of functional groups contributes to the compound's chemical reactivity and potential biological interactions. The pyrrolidinomethyl group, in particular, contains a tertiary amine that can participate in various chemical reactions and molecular interactions with biological targets.
Physical and Chemical Properties
Physical Properties
The physical properties of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate have been largely determined through predictive models:
| Property | Value | Determination Method |
|---|---|---|
| Boiling Point | 464.2±35.0 °C | Predicted |
| Density | 1.062±0.06 g/cm³ | Predicted |
| pKa | 9.42±0.20 | Predicted |
These predicted values provide insights into the compound's behavior under various conditions, although experimental verification would be valuable for confirming these properties with greater accuracy.
Chemical Properties
The chemical properties of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate are determined by its functional groups:
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The ester group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and ethanol
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The ketone group can undergo nucleophilic addition reactions
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The tertiary amine in the pyrrolidine ring contributes to the compound's basicity
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The phenyl ring can participate in electrophilic aromatic substitution reactions
These functional groups collectively determine the compound's reactivity patterns and its potential for chemical modifications to generate derivatives with enhanced or altered properties.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate typically involves the reaction between 3-(pyrrolidinomethyl)benzaldehyde and ethyl 8-oxooctanoate under specific reaction conditions. This convergent synthetic approach allows for the efficient assembly of the molecule with its distinctive structural features.
Reaction Conditions
The synthesis is generally conducted under the following conditions:
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Base catalysis: Using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)
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Solvent systems: Employing aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature control: Maintaining reaction temperature at room temperature or slightly elevated temperatures
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Reaction monitoring: Until complete formation of the desired product
The specific conditions may be optimized depending on the scale of synthesis and the desired purity of the final product.
Industrial Production Considerations
For larger-scale production of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate, industrial methods would likely incorporate:
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Continuous flow reactors for improved efficiency and control
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Automated systems to ensure consistent production parameters
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Optimized purification processes such as recrystallization or chromatography
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Quality control measures to ensure consistent purity and yield
These industrial approaches would aim to maximize efficiency while maintaining the required product quality for research or commercial applications.
Chemical Reactivity
Oxidation Reactions
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate can undergo oxidation reactions, particularly at its functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can transform the compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions
The compound can also participate in reduction reactions, primarily targeting the ketone group. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can convert the ketone to an alcohol functionality, creating a new stereocenter in the molecule.
Substitution Reactions
The aromatic ring in Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate can undergo electrophilic aromatic substitution reactions. Reagents like bromine (Br₂) or nitric acid (HNO₃) can introduce substituents onto the phenyl ring, with the pattern of substitution influenced by the existing pyrrolidinomethyl group.
Biological Activities
Antimicrobial Properties
Research has indicated that Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported significant inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent, although the specific mechanisms of action remain to be fully elucidated.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in experimental studies. Research has shown that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in modulating inflammatory responses. This anti-inflammatory activity could be mediated through specific signaling pathways involved in inflammation regulation.
Mechanism of Action
The biological activities of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate are believed to involve its interaction with specific molecular targets. The pyrrolidine ring and phenyl group likely enable binding to certain enzymes or receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as enzyme inhibition or alteration of receptor signaling pathways.
Comparative Analysis with Structural Analogs
Structural Variations
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate belongs to a family of compounds with similar structural features but variations in specific elements. Comparable compounds include:
| Compound | Structural Difference | Potential Functional Implication |
|---|---|---|
| Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate | Pyrrolidinomethyl group at ortho position | Altered spatial arrangement affecting binding properties |
| Ethyl 8-oxo-8-[4-(pyrrolidinomethyl)phenyl]octanoate | Pyrrolidinomethyl group at para position | Different electronic distribution potentially affecting biological activity |
| Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate | Contains 3-pyrroline instead of pyrrolidine | Changed ring saturation affecting flexibility and binding properties |
These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities.
Structure-Activity Relationships
The position of the pyrrolidinomethyl group on the phenyl ring (meta in this case) contributes to the compound's unique properties. This structural feature is believed to influence its ability to interact with biological targets, potentially affecting its efficacy in various applications. The specific spatial arrangement created by this meta substitution pattern may allow for optimal interactions with binding sites on enzymes or receptors.
| Supplier | Product Number | Purity | Quantity | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Matrix Scientific | 108960 | 97% | 1g | $437 | 2021-12-16 |
| Rieke Metals | 6125-0309-00 | 97% | 1g | $467 | 2021-12-16 |
| Matrix Scientific | 108960 | 97% | 2g | $726 | 2021-12-16 |
| Rieke Metals | 6125-0309-00 | 97% | 2g | $875 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0071649 | 95.00% | 1g | $1006.58 | 2021-12-16 |
The relatively high cost reflects the specialized nature of this compound and its current limited production scale, primarily serving research needs rather than larger industrial applications.
Research Applications
Chemical Research
In chemical research, Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate serves as an intermediate in the synthesis of more complex molecules with potential applications in various fields. Its functional groups provide multiple sites for chemical modifications, making it a versatile building block for creating diverse chemical libraries.
Biological Studies
The compound has applications in biological research, particularly in studies examining enzyme inhibition and receptor binding. Its specific structural features allow it to interact with biological targets, providing insights into molecular recognition and structure-activity relationships.
Pharmaceutical Development
In pharmaceutical research, Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate is being explored for its potential therapeutic applications. The antimicrobial and anti-inflammatory properties observed in preliminary studies suggest possible development pathways for new therapeutic agents, although substantial additional research would be required before any clinical applications could be considered.
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